molecular formula C24H25N3O2S B15026982 (5Z)-3-ethyl-5-({1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one

(5Z)-3-ethyl-5-({1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B15026982
M. Wt: 419.5 g/mol
InChI Key: REVOCULNYTUOAC-HKWRFOASSA-N
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Description

(5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that combines an indole moiety with a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic synthesis. The key steps include the formation of the indole ring, the attachment of the 2-methylphenoxypropyl group, and the construction of the sulfanylideneimidazolidinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: The indole and phenoxy groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selective transformations and high yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the indole or phenoxy moieties.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential biological activities. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is explored for its potential therapeutic applications. Its interactions with biological targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The indole moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The sulfanylideneimidazolidinone core may also play a role in its biological activity by interacting with cellular components and pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a thioimidazolidinone core.

    (5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-OXOIMIDAZOLIDIN-4-ONE: Similar structure but with an oxoimidazolidinone core.

Uniqueness

The uniqueness of (5Z)-3-ETHYL-5-({1-[3-(2-METHYLPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its combination of an indole moiety with a sulfanylideneimidazolidinone core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H25N3O2S

Molecular Weight

419.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[1-[3-(2-methylphenoxy)propyl]indol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C24H25N3O2S/c1-3-27-23(28)20(25-24(27)30)15-18-16-26(21-11-6-5-10-19(18)21)13-8-14-29-22-12-7-4-9-17(22)2/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3,(H,25,30)/b20-15-

InChI Key

REVOCULNYTUOAC-HKWRFOASSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4C)/NC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4C)NC1=S

Origin of Product

United States

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